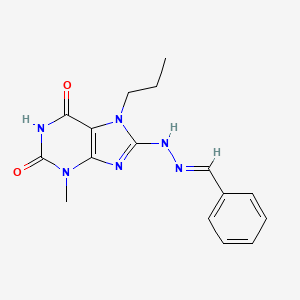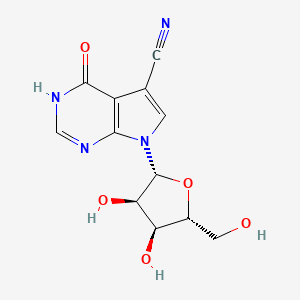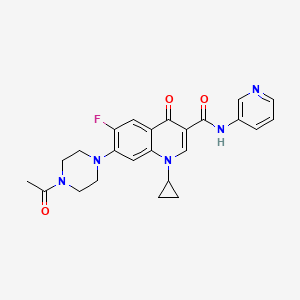![molecular formula C13H16FN3O3S B2560807 4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole CAS No. 2411237-36-8](/img/structure/B2560807.png)
4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FSPT or FSPTI and is synthesized through a complex chemical process. In
Mécanisme D'action
The mechanism of action of FSPT is not fully understood, but it is thought to work by inhibiting the production of certain enzymes and cytokines that are involved in inflammation and pain. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
FSPT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has been shown to have antimicrobial activity against a variety of bacterial strains. Additionally, FSPT has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FSPT has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it has been extensively studied and its properties are well understood. However, there are also limitations to its use in lab experiments. It is expensive to synthesize and may not be readily available in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for the use of FSPT in scientific research. One area of interest is in the development of new anti-inflammatory and analgesic drugs based on the properties of FSPT. Additionally, FSPT may have potential applications in the treatment of bacterial infections and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of FSPT and to explore its potential applications in these areas.
Méthodes De Synthèse
The synthesis of FSPT involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form the intermediate 4-fluoro-1-(2-oxopropyl)benzene. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-1-(2-oxopropyl)hydrazine, which is then reacted with methyl acetoacetate to form 4-fluoro-1-(2-oxopropyl)-1-methylhydrazine. Finally, this intermediate is reacted with 4-fluorobenzenesulfonyl chloride to form FSPT.
Applications De Recherche Scientifique
FSPT has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for a variety of inflammatory conditions. Additionally, FSPT has been shown to have antimicrobial properties, making it a potential treatment for bacterial infections. FSPT has also been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
4-[1-[(4-fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S/c1-10(12-8-16-17(2)9-12)15-7-11-3-5-13(6-4-11)20-21(14,18)19/h3-6,8-10,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEJUWFEQWRIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)



![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2560734.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2560736.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)


![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)